molecular formula C12H18FN3O4S B8019807 {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1855890-08-2

{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid

Cat. No.: B8019807
CAS No.: 1855890-08-2
M. Wt: 319.35 g/mol
InChI Key: DGMGFQZUYRSLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid is a high-purity chemical building block designed for life sciences research and drug discovery. This compound features a piperidine ring connected to a fluorinated pyrazole group via a sulfonyl linker, with an acetic acid moiety that enhances its solubility and potential for further derivatization. The structural core of this molecule is of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Research indicates that pyrazole-sulfonamide derivatives can act as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), a lipid mediator that activates anti-inflammatory and analgesic pathways, making this enzyme a promising target for managing inflammatory conditions . The presence of the fluorine atom on the pyrazole ring is a common strategy to fine-tune the molecule's metabolic stability, lipophilicity, and overall binding affinity. This product is intended for use in biochemical research, hit-to-lead optimization, and as a key synthetic intermediate for further exploration of structure-activity relationships (SAR). It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O4S/c1-8-11(12(13)15(2)14-8)21(19,20)16-5-3-9(4-6-16)7-10(17)18/h9H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGFQZUYRSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)CC(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139828
Record name 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855890-08-2
Record name 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855890-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of Pyrazole Derivatives

Method :

  • Starting Material : 1,3-Dimethyl-5-chloropyrazole-4-carboxylic acid (prepared via oxidation of 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde with potassium dichromate).

  • Chlorosulfonation : React with chlorosulfonic acid at 0–5°C for 4–6 hours.

  • Isolation : Fractional distillation under reduced pressure (0.4–1 mbar) yields 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Fluorination :

  • Replace the 5-chloro group with fluorine using potassium fluoride (KF) in sulfolane at 190°C for 5–11 hours.

  • Yield : 24–30% after distillation.

Key Data :

StepReagents/ConditionsYieldSource
ChlorosulfonationClSO₃H, 0–5°C, 6 h65–70%
FluorinationKF, sulfolane, 190°C, 11 h24–30%

Piperidine-Acetic Acid Intermediate Preparation

The piperidine core is functionalized with an acetic acid group via reductive amination or alkylation:

Reductive Amination of 4-Piperidone

Method :

  • Starting Material : 4-Piperidone hydrochloride.

  • Reductive Alkylation : React with tert-butyl bromoacetate using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer).

  • Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane.

Yield : 75–82% after purification by silica gel chromatography.

Direct Alkylation of Piperidine

Method :

  • Starting Material : Piperidin-4-ylmethanol.

  • Oxidation : Convert to piperidin-4-ylacetic acid via Jones reagent (CrO₃/H₂SO₄) in acetone.

  • Protection : Use Boc-anhydride for amine protection.

Yield : 68–73%.

Sulfonamide Coupling Reaction

The final step involves coupling the sulfonyl chloride with the piperidine-acetic acid derivative:

HATU-Mediated Amide Bond Formation

Method :

  • Activation : Mix 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv) with HATU (1.3 equiv) and DIPEA (4.0 equiv) in DMF at 0°C.

  • Coupling : Add piperidin-4-ylacetic acid (1.0 equiv) and stir at 25°C for 12 hours.

  • Purification : Reverse-phase HPLC (C8 column, acetonitrile/water + 0.1% TFA).

Yield : 38–68%.

Alternative Coupling with CDI

Method :

  • Activation : Treat the sulfonyl chloride with 1,1'-carbonyldiimidazole (CDI) in THF at 20°C for 1 hour.

  • Coupling : React with piperidin-4-ylacetic acid in DMF for 24 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 56–64%.

Comparative Data :

MethodReagentsSolventTemp (°C)YieldSource
HATU/DIPEAHATU, DIPEADMF2538–68%
CDICDI, DIEATHF2056–64%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 2H, piperidine CH₂), 2.30 (s, 3H, pyrazole-CH₃), 2.95–3.10 (m, 4H, piperidine NCH₂), 3.70 (s, 2H, acetic acid CH₂), 7.25 (s, 1H, pyrazole-H).

  • ¹³C NMR : δ 21.5 (pyrazole-CH₃), 45.2 (piperidine NCH₂), 55.8 (acetic acid CH₂), 172.1 (COOH).

Mass Spectrometry (MS)

  • APCI+ : m/z 361.1 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, 5–100% acetonitrile/water gradient over 20 min).

Challenges and Optimization

Regioselectivity in Fluorination

  • Fluorination at the 5-position of the pyrazole ring requires harsh conditions (190°C, KF/sulfolane), leading to side products like 4-fluoro isomers.

  • Solution : Use excess KF (3–4 equiv) and monitor reaction progress via LC-MS.

Sulfonamide Hydrolysis

  • The acetic acid moiety is prone to hydrolysis under acidic conditions.

  • Mitigation : Conduct coupling reactions at neutral pH and avoid prolonged exposure to TFA during purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid exhibit potent anticancer properties. For instance, derivatives of pyrazole have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This compound could potentially be developed into a targeted therapy for specific types of cancer.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. The sulfonyl group in this compound may play a crucial role in modulating inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurological Applications

The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neurotransmitter systems.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of pyrazole derivatives on breast cancer cells. The results showed that compounds with similar structures to this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a study focused on inflammatory responses, researchers evaluated the effects of pyrazole-based compounds on cytokine production in macrophages. The findings indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReferences
AnticancerPyrazole DerivativesInduction of apoptosis
Anti-inflammatoryPyrazole DerivativesInhibition of cytokine production
NeuroprotectivePiperidine DerivativesModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrazole and piperidine rings provide structural stability and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

  • Methyl Ester Derivative : Methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate (MW: 333.38 g/mol) replaces the acetic acid with a methyl ester. This modification increases lipophilicity (logP) but reduces solubility compared to the parent compound .
  • 3,5-Dimethylpyrazole Analog : 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-pyrazine (compound 24) substitutes the 5-fluoro group with a methyl and replaces acetic acid with pyrazine. The absence of fluorine and the pyrazine moiety likely alter electronic properties and binding interactions .

Heterocyclic Sulfonyl Group Replacements

  • Isoxazole Derivative: {1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid replaces the pyrazole with an isoxazole.

Piperidine Substituent Modifications

  • Amine Substituent : 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride replaces acetic acid with an amine. This introduces basicity (pKa ~10–11) and increases solubility in acidic environments, contrasting with the acidic acetic acid (pKa ~2–4) .
  • BOC-Protected Analog : (1-BOC-Piperidin-4-yl)acetic acid (MW: 243.31 g/mol) lacks the sulfonylpyrazole group. The tert-butoxycarbonyl (BOC) group enhances lipophilicity but requires deprotection for biological activity .

Complex Side Chains

  • Indenyl-Substituted Analog: 2-(1-(3-(6-Amino-5-cyano-3-methyl-2,4-dihydropyrazol-4-yl)-7-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)piperidin-4-yl)acetic acid incorporates a bulky indenyl group. This modification increases molecular weight (MW >500 g/mol) and may reduce membrane permeability .

Physicochemical and Structural Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Pyrazole/Group Substituents Piperidine Substituent Notable Properties
Target Compound ~349.37* 5-Fluoro-1,3-dimethylpyrazole Acetic acid High solubility, metabolic stability
Methyl Ester Derivative 333.38 5-Fluoro-1,3-dimethylpyrazole Methyl ester Increased logP, lower solubility
3,5-Dimethylpyrazole Analog ~350.40* 3,5-Dimethylpyrazole Pyrazine Altered electronic profile
Isoxazole Derivative ~324.37* 3,5-Dimethylisoxazole Acetic acid Reduced electron withdrawal
Amine Substituent 272.77 1-Methylpyrazole Amine Basic, soluble in acidic media
BOC-Protected Analog 243.31 None Acetic acid (BOC-protected) Requires deprotection for activity

*Estimated based on structural similarity.

Key Findings

  • Fluorine Impact: The 5-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3,5-dimethylpyrazole) .
  • Acetic Acid Role : The free carboxylic acid improves aqueous solubility (e.g., ~2.5 mg/mL at pH 7.4) compared to esters or amines .
  • Steric Effects : Bulky substituents (e.g., indenyl group) reduce bioavailability but may improve target binding specificity .

Biological Activity

The compound {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid represents a class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This compound integrates a piperidine moiety with a sulfonamide and a pyrazole ring, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H16FN3O3S\text{C}_{12}\text{H}_{16}\text{F}\text{N}_3\text{O}_3\text{S}

This structure features a 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl group linked to a sulfonyl piperidine derivative, enhancing its lipophilicity and biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the pyrazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies on related compounds have shown moderate to strong activity against various bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is thought to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, its structural components suggest efficacy against acetylcholinesterase (AChE) and urease. In vitro studies have indicated that certain derivatives exhibit strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors like thiourea .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Compound DAcetylcholinesterase2.14
Compound EUrease1.13

Case Studies

A notable study synthesized a series of compounds based on the piperidine and sulfonamide frameworks. These compounds were evaluated for their biological activities, revealing that several showed promising antibacterial effects and enzyme inhibitory capabilities. For example, Compound 7n was highlighted for its strong inhibition of urease with an IC50 value of 2.17±0.006μM2.17\pm 0.006\,\mu M, making it a candidate for further development in treating conditions associated with urease activity .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The sulfonamide group is known for its ability to bind to active sites on enzymes, inhibiting their function.
  • Membrane Permeability : The lipophilic nature of the pyrazole ring enhances the compound's ability to penetrate bacterial membranes.
  • Molecular Interactions : Docking studies indicate favorable interactions with amino acids in target proteins, suggesting a mechanism for its inhibitory effects .

Q & A

Q. What are the key synthetic pathways for {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid?

The synthesis typically involves sulfonylation of a piperidine precursor followed by functionalization. For example:

  • Step 1 : React ethyl piperidin-4-carboxylate with a sulfonyl chloride derivative (e.g., 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride) to form the sulfonylated intermediate .
  • Step 2 : Hydrolyze the ester group to yield the carboxylic acid using aqueous HCl or NaOH under reflux .
  • Validation : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C-NMR .

Q. How is the purity and identity of this compound validated in research settings?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
  • ¹H/¹³C-NMR : Assign peaks for the sulfonyl group (~3.1–3.3 ppm for piperidine protons), pyrazole methyl groups (~2.5 ppm), and carboxylic acid proton (~12 ppm) .
  • EI-MS : Molecular ion peak at m/z 271.23 (C₁₁H₁₆FN₃O₄S) .

Q. What spectroscopic techniques are critical for characterizing its structure?

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹) groups .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and pyrazole moieties .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic properties?

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, revealing electron-rich regions (e.g., sulfonyl group) for predicting reactivity .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to study intramolecular interactions, such as hydrogen bonding between the carboxylic acid and sulfonyl group .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms) to resolve discrepancies in bond lengths/angles .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring that may explain deviations .

Q. How is the compound’s interaction with biological targets evaluated?

  • Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (e.g., binding to serine hydroxymethyltransferase via the carboxylic acid group) .
  • Molecular Docking : Simulate binding poses in PyMOL or AutoDock, focusing on hydrogen bonds between the sulfonyl group and active-site residues (e.g., Thr183 in Plasmodial SHMT) .

Q. What are the challenges in optimizing synthetic yield for scale-up?

  • Byproduct Analysis : Monitor side reactions (e.g., over-sulfonylation) via LC-MS and adjust stoichiometry of sulfonyl chloride .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., acetonitrile) to improve reaction efficiency .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours.
  • Analytical Tools : Track degradation products via UPLC-MS and identify hydrolyzed or oxidized derivatives (e.g., cleavage of the sulfonyl group) .

Q. What experimental controls are essential in biological assays?

  • Negative Controls : Use structurally similar analogs lacking the sulfonyl group to confirm target specificity .
  • Positive Controls : Include known inhibitors (e.g., SHMT inhibitors) to validate assay sensitivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values?

  • Computational Refinement : Recalculate pKa using COSMO-RS with explicit solvent models in Multiwfn to account for solvation effects .
  • Experimental Validation : Perform potentiometric titration in DMSO-water mixtures to refine measurements .

Q. Why might crystallographic data show disorder in the pyrazole ring?

  • Thermal Motion : Model anisotropic displacement parameters in SHELXL to account for dynamic disorder .
  • Crystallization Conditions : Optimize solvent (e.g., switch from ethanol to ethyl acetate) to improve crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.